REACTION_CXSMILES
|
C[CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[CH:10][C:11]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:12][C:4]=2[O:3]1.CC1(C)C(=O)NC2C=CC(C(=O)CC)=CC=2O1>>[O:16]=[C:13]([C:11]1[CH:10]=[CH:9][C:5]2[NH:6][C:7](=[O:8])[CH2:2][O:3][C:4]=2[CH:12]=1)[CH2:14][CH3:15]
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Name
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3,4-dihydro-2-methyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
CC1OC2=C(NC1=O)C=CC(=C2)C(CC)=O
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Name
|
3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(NC1=O)C=CC(=C2)C(CC)=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
O=C(CC)C1=CC2=C(NC(CO2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |